molecular formula C12H12N4O3 B2660051 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone CAS No. 339279-33-3

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone

Cat. No.: B2660051
CAS No.: 339279-33-3
M. Wt: 260.253
InChI Key: PMEKJNBWIPGACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-methylpyrimidin-4(3H)-one and 4-nitrobenzyl chloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as alkyl halides, under basic conditions.

Major Products Formed

    Reduction of Nitro Group: 2-amino-6-methyl-3-(4-aminobenzyl)-4(3H)-pyrimidinone.

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4(3H)-pyrimidinone: A simpler analog without the nitrobenzyl and methyl groups.

    6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone: Lacks the amino group at the 2-position.

Uniqueness

2-amino-6-methyl-3-(4-nitrobenzyl)-4(3H)-pyrimidinone is unique due to the presence of both the nitrobenzyl and amino groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-amino-6-methyl-3-[(4-nitrophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-6-11(17)15(12(13)14-8)7-9-2-4-10(5-3-9)16(18)19/h2-6H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEKJNBWIPGACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.